N-(5-methyl-3-isoxazolyl)-4-({[(1-naphthylacetyl)amino]carbothioyl}amino)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]carbamothioyl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S2/c1-15-13-21(26-31-15)27-33(29,30)19-11-9-18(10-12-19)24-23(32)25-22(28)14-17-7-4-6-16-5-2-3-8-20(16)17/h2-13H,14H2,1H3,(H,26,27)(H2,24,25,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHJXBYUEDGQLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-3-isoxazolyl)-4-({[(1-naphthylacetyl)amino]carbothioyl}amino)benzenesulfonamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a cyclization reaction involving a β-keto ester and hydroxylamine under acidic conditions.
Naphthylacetylation: The naphthyl group is introduced through an acylation reaction using naphthylacetic acid and a suitable activating agent like DCC (dicyclohexylcarbodiimide).
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-3-isoxazolyl)-4-({[(1-naphthylacetyl)amino]carbothioyl}amino)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides or isoxazoles.
Scientific Research Applications
N-(5-methyl-3-isoxazolyl)-4-({[(1-naphthylacetyl)amino]carbothioyl}amino)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(5-methyl-3-isoxazolyl)-4-({[(1-naphthylacetyl)amino]carbothioyl}amino)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Core Structural Variations
Table 1: Key Structural Differences
- Key Observations: The naphthylacetyl carbothioyl group in the target compound introduces steric bulk and extended π-conjugation compared to smaller substituents like methyl or benzylidene . Carbothioyl vs.
Spectroscopic and Crystallographic Properties
Table 2: Spectroscopic and Crystallographic Data
- Key Observations :
- The naphthyl group in the target compound would likely exhibit distinct aromatic proton signals in the 7.2–8.0 ppm range, differing from simpler benzylidene analogues .
- Crystal Packing : Analogues with hydroxyl or methoxy groups (e.g., ) form intermolecular hydrogen bonds (O–H⋯N/O) and π-π interactions (3.79 Å), enhancing stability. The naphthyl group may promote stronger π-stacking .
Table 3: Bioactivity and Reactivity
- Key Observations: The carbothioyl group in the target compound may improve cytotoxicity or antimicrobial activity compared to non-thioamide derivatives, as seen in similar thiazolidinones . Solubility: The naphthyl group could reduce aqueous solubility compared to hydroxyl- or methoxy-substituted analogues, necessitating formulation adjustments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
